Heptanoic acid, 3-oxo-, 1,1-dimethylethyl ester
Description
Heptanoic acid, 3-oxo-, 1,1-dimethylethyl ester (CAS: 3761-60-2; alternative CAS: 913388-75-7 in some sources ), is a branched-chain ester characterized by a seven-carbon backbone (heptanoic acid) with a ketone group at the third carbon (3-oxo) and a tert-butyl (1,1-dimethylethyl) ester moiety. Its molecular formula is C₁₁H₁₈O₃, with a molecular weight of 198.26 g/mol.
Properties
IUPAC Name |
tert-butyl 3-oxoheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-5-6-7-9(12)8-10(13)14-11(2,3)4/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVXMBDCUSTTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460863 | |
| Record name | Heptanoic acid, 3-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66696-98-8 | |
| Record name | Heptanoic acid, 3-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Heptanoic acid, 3-oxo-, 1,1-dimethylethyl ester, also known as tert-butyl acetoacetate, is an ester derived from heptanoic acid and acetoacetic acid. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity based on various studies and research findings.
- Chemical Formula: C₈H₁₄O₃
- Molecular Weight: 158.20 g/mol
- IUPAC Name: 3-Oxoheptanoic acid, 1,1-dimethylethyl ester
- CAS Number: 1694-31-1
Antioxidant Activity
Research indicates that heptanoic acid derivatives exhibit significant antioxidant properties. In a study analyzing various phytochemicals, compounds similar to heptanoic acid demonstrated the ability to scavenge free radicals effectively. The antioxidant activity was measured using spectrophotometric methods, revealing a strong correlation between the presence of certain fatty acid esters and their antioxidant capacity .
Anticancer Potential
Heptanoic acid derivatives have been evaluated for their cytotoxic effects against cancer cell lines. For instance, studies involving the ethyl acetate fraction of plant extracts containing heptanoic acid derivatives showed a marked reduction in cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action was linked to the induction of apoptosis, characterized by membrane blebbing and chromatin condensation .
Case Studies and Experimental Findings
-
Cytotoxicity Assays:
- In vitro studies using MTT assays demonstrated that heptanoic acid derivatives could inhibit the growth of various cancer cell lines. The IC50 values indicated potent cytotoxicity at low concentrations.
- Molecular Docking Studies:
- Phytochemical Composition Analysis:
Summary of Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Esters of Heptanoic Acid with Different Alkyl Groups
a. Heptanoic Acid, 1,1-Dimethylethyl Ester (CAS: 41084-78-0)
- Structure : Lacks the 3-oxo group but retains the tert-butyl ester.
- Properties : Higher lipophilicity (LogP ~3.5 inferred from tert-butyl esters in ) compared to the 3-oxo derivative due to reduced polarity.
- Applications: Likely used as a non-polar solvent or flavoring agent, similar to ethyl heptanoate (CAS 106-30-9) .
b. Ethyl Heptanoate (CAS: 106-30-9)
- Structure: Ethyl ester of heptanoic acid without the 3-oxo group.
- Properties: Lower boiling point (248.9°C for tert-butyl peroxy-2-ethylhexanoate vs. ~190°C for ethyl heptanoate ) due to smaller ester group and linear structure.
- Applications : Widely used in fragrances and food flavorings (e.g., cognac oil) .
Table 1: Physical Properties of Heptanoic Acid Esters
| Compound | CAS | Boiling Point (°C) | LogP | Key Feature |
|---|---|---|---|---|
| Heptanoic acid, 3-oxo-, tert-butyl ester | 3761-60-2 | ~250 (estimated) | ~2.8 | 3-oxo group, tert-butyl |
| Heptanoic acid, tert-butyl ester | 41084-78-0 | ~240 (estimated) | ~3.5 | tert-butyl ester |
| Ethyl heptanoate | 106-30-9 | ~190 | 3.2 | Ethyl ester |
Tert-Butyl Esters with Varied Acid Backbones
a. tert-Butyl Propionate (Propanoic Acid, 1,1-Dimethylethyl Ester)
- Structure : Shorter chain (C₃) with tert-butyl ester.
- Properties : Lower molecular weight (144.21 g/mol) and boiling point (~130°C) compared to the target compound, reflecting reduced chain length .
- Applications : Solvent and intermediate in polymer synthesis .
b. tert-Butyl Peroxy-2-Ethylhexanoate (CAS: 3006-82-4)
Esters with 3-Oxo Substituents
a. Hexanoic Acid, 3-Oxo-, Ethyl Ester
- Structure : Six-carbon backbone with 3-oxo and ethyl ester.
- Properties: Shorter chain reduces lipophilicity (LogP ~2.5) compared to the target compound.
- Applications : Natural product isolation and flavor chemistry .
b. Heptanoic Acid (Parent Acid, CAS: 111-14-8)
Key Research Findings
Bioactivity: Esters with 3-oxo groups, such as hexanoic acid 3-oxo-ethyl ester, are identified in bioactive phytochemicals, suggesting the target compound may have similar applications in pharmaceuticals or agrochemicals .
Synthetic Utility : The tert-butyl ester group is frequently employed in peptide synthesis and drug intermediates (e.g., dipeptidyl peptidase IV inhibitors), highlighting its role in protecting carboxylic acids during reactions .
Thermal Stability: Tert-butyl esters generally exhibit higher thermal stability than linear esters (e.g., ethyl heptanoate), making them suitable for high-temperature processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
